An In-depth Technical Guide to Methylene Dithiocyanate: Properties, Structure, and Applications
An In-depth Technical Guide to Methylene Dithiocyanate: Properties, Structure, and Applications
Introduction: Unveiling Methylene Dithiocyanate
Methylene dithiocyanate (MDT), also known as methylene bis(thiocyanate), is a potent, non-metallic organosulfur compound recognized for its broad-spectrum antimicrobial properties. As a member of the thiocyanate class of chemicals, it is structurally defined as a methane molecule wherein two hydrogen atoms are substituted by thiocyanato groups.[1][2] This unique structure confers significant biocidal, fungicidal, and algaecidal activity, making MDT a critical active ingredient in numerous industrial and agricultural formulations.[1][2][3][4] This guide provides an in-depth exploration of its core chemical properties, molecular structure, synthesis, and the mechanistic principles that underpin its widespread application, tailored for researchers and professionals in chemical and life sciences.
Chemical Identity and Core Identifiers
Precise identification is the cornerstone of chemical research and application. Methylene dithiocyanate is cataloged under several identifiers across chemical databases and regulatory bodies, ensuring unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 6317-18-6 | [1][2][5][6][7] |
| IUPAC Name | thiocyanatomethyl thiocyanate | [2] |
| Molecular Formula | C₃H₂N₂S₂ | [1][2][4][5][6][7][8] |
| Molecular Weight | 130.19 g/mol | [5][6][7][8] |
| InChI Key | JWZXKXIUSSIAMR-UHFFFAOYSA-N | [1][2][4][8] |
| SMILES | C(SC#N)SC#N | [1][2][4][8] |
| EC Number | 228-652-3 | [2] |
| Synonyms | Methylene bis(thiocyanate), MBT, MTC, Dithiocyanomethane | [1][2][4] |
Physicochemical Properties: A Quantitative Overview
The efficacy and application of MDT are directly governed by its physical and chemical characteristics. These properties dictate its behavior in various matrices, its stability under different conditions, and its environmental fate.
| Property | Value | Description & Significance |
| Appearance | Colorless needle-like crystals or white to light yellow crystalline powder.[1][4][5] | The physical form is crucial for formulation development, whether as a solid, an emulsifiable concentrate, or a solution. |
| Melting Point | 102-106 °C (216-223 °F) | [1][6] |
| Solubility | Water: ~2300 ppm (decomposes).[1] Organic Solvents: Soluble in dioxane and dimethylformamide; slightly soluble in others.[1][4] | Limited water solubility influences its use in aqueous systems, often requiring formulation as an emulsion or dispersion. Its solubility in organic solvents is key for creating concentrated stock solutions. |
| Stability | Stable under acidic conditions.[3] | This property makes it suitable for use in acidic industrial processes or formulations. |
| Reactivity | Hydrolysis: Rapidly hydrolyzes at pH > 8.[1] Incompatibilities: Reacts vigorously with strong bases and strong oxidizing agents.[1] | The sensitivity to alkaline conditions is a critical parameter; it defines the operational pH range for its application and also contributes to its environmental degradation, preventing long-term persistence. |
| Vapor Pressure | 1.97 x 10⁻³ mmHg at 25 °C (estimated) | [2] |
Molecular Structure of Methylene Dithiocyanate
The bioactivity of MDT is intrinsically linked to its molecular architecture. The molecule consists of a central methylene bridge (-CH₂-) flanked by two thiocyanate (-SCN) functional groups. The thiocyanate group is a pseudohalogen, and its presence is fundamental to the compound's reactivity and mechanism of action.
Caption: Molecular structure of Methylene Dithiocyanate (SCN-CH₂-SCN).
Synthesis and Manufacturing
The primary industrial synthesis of methylene dithiocyanate is a direct and efficient nucleophilic substitution reaction. The causality behind this choice of pathway lies in the high availability and relatively low cost of the starting materials and the straightforward nature of the reaction.
Reaction Principle: The synthesis involves the reaction of a dihalomethane, typically dichloromethane, with an alkali metal thiocyanate, such as sodium or potassium thiocyanate. In this Sₙ2 reaction, the thiocyanate anion (SCN⁻) acts as a potent nucleophile, displacing both chloride anions from the dichloromethane molecule.
Representative Experimental Protocol:
-
Reactant Charging: A pressure-rated reaction vessel is charged with dichloromethane and an excess of sodium thiocyanate (NaSCN).[1]
-
Causality Note: An excess of the thiocyanate salt is used to drive the reaction to completion and maximize the yield of the disubstituted product, minimizing the formation of the monosubstituted intermediate (chloromethyl thiocyanate).
-
-
Solvent Addition (Optional): A polar aprotic solvent like dimethylformamide (DMF) can be used to improve the solubility of the sodium thiocyanate and increase the reaction rate.
-
Reaction Conditions: The mixture is stirred vigorously and heated to a temperature of 80-100°C under pressure.[1]
-
Causality Note: Elevated temperature and pressure are necessary to overcome the activation energy of the reaction and to keep the volatile dichloromethane in the liquid phase, ensuring efficient interaction between reactants.
-
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the point of completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The excess dichloromethane is recovered via distillation.[1]
-
Purification: The resulting solid-liquid mixture is separated. The crude solid methylene dithiocyanate is then purified, typically by recrystallization from a suitable solvent, to yield the final product as a crystalline powder.
Applications and Mechanism of Action
Methylene dithiocyanate is valued as a broad-spectrum, non-oxidizing biocide. Its applications are extensive and leverage its ability to effectively control microbial growth at low concentrations.
Key Application Areas:
-
Industrial Water Treatment: Used to control slime-forming bacteria, fungi, and algae in recirculating cooling water systems, paper mills, and cutting fluids.[1][2][3]
-
Wood and Leather Preservation: Protects wood from surface molds and sapstain fungi and is used in the pre-tanning stage of leather processing to prevent microbial degradation.[1][3]
-
Material Preservation: Incorporated into paints, adhesives, coatings, and polymer lattices as a preservative to prevent microbial spoilage.[3][9]
-
Agriculture: Formulated as an emulsion for seed treatment, particularly for rice and wheat, to control fungal diseases and nematodes.[2][5][9]
-
Oil and Gas Industry: Used to disinfect drilling muds and reduce oil layer contamination by controlling microbial growth.[3][9]
Mechanism of Antimicrobial Action:
The biocidal activity of MDT is not due to a single action but a multi-pronged attack on microbial cells. The core principle is the disruption of essential enzymatic functions and metabolic pathways. One proposed mechanism involves the inhibition of oxidative phosphorylation by interfering with the electron transport chain, which is critical for cellular energy production.[4] The thiocyanate groups are highly reactive towards nucleophilic groups found in biological macromolecules, particularly the sulfhydryl (-SH) groups in cysteine residues of enzymes.
Caption: Proposed antimicrobial mechanism of Methylene Dithiocyanate.
Safety, Handling, and Toxicology
As a highly active biocide, methylene dithiocyanate requires careful handling with appropriate engineering controls and personal protective equipment (PPE).
Toxicological Profile:
-
Acute Toxicity: Classified as toxic if swallowed and fatal if inhaled.[10][11]
-
Dermal and Eye Irritation: Causes severe skin burns and serious eye damage.[6][10][11]
-
Sensitization: May cause an allergic skin reaction upon repeated contact.[6][10][11]
-
Systemic Effects: Ingestion or high exposure may lead to central nervous system depression and potential damage to the liver and kidneys.[12][13]
Handling and Storage:
-
Ventilation: Always handle in a well-ventilated area or with local exhaust ventilation to minimize inhalation of dust.[10]
-
Personal Protective Equipment: Impervious gloves, safety goggles with a face shield, and respiratory protection are mandatory.[10]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container, away from incompatible materials like strong bases and oxidizing agents.[6][10]
Environmental Hazards: Methylene dithiocyanate is classified as very toxic to aquatic life.[6][10][11] While it degrades in the environment through hydrolysis, direct release into waterways must be strictly avoided.[2][14] Discharges into aquatic environments must comply with relevant environmental permits and regulations.[14]
References
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Methylene Bis Thiocyanate (MBT/MTC) CAS 6317-18-6 Methylene dithiocyanate . LookChem. [Link]
-
Methylene Bis Thiocyanate, MBT Biocide Chemical . Water Treatment Chemicals. [Link]
-
METHYLENE BIS(THIOCYANATE) . precisionFDA. [Link]
-
Common Name: METHYL THIOCYANATE HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - Methylenedithiocyanate, 98% . Cole-Parmer. [Link]
-
Methylene bis(thiocyanate) | SCNCH2SCN | CID 22772 . PubChem, National Institutes of Health. [Link]
-
METHYLENE BİS(THIOCYANATE) . Ataman Kimya. [Link]
-
US EPA - Pesticides - Fact Sheet for Methylene bis(thiocyanate) . U.S. Environmental Protection Agency. [Link]
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